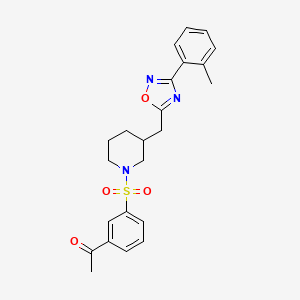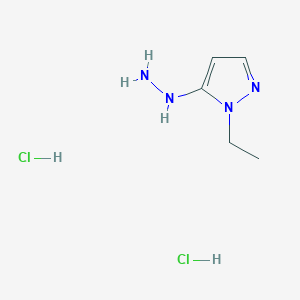
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and later gained popularity as a recreational drug due to its psychoactive effects. However, its potential as a therapeutic agent has been the focus of recent scientific research.
Mécanisme D'action
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide acts on the endocannabinoid system, specifically the CB1 receptor, which is found predominantly in the central nervous system. It binds to the receptor and activates it, leading to a range of effects including pain relief, reduced inflammation, and altered mood and cognition.
Biochemical and physiological effects:
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide has a range of biochemical and physiological effects, including analgesic and anti-inflammatory effects, as well as effects on mood and cognition. It has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, it has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. However, it can also have negative effects on cognition and memory, particularly at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide in lab experiments is its ability to selectively activate the CB1 receptor, allowing for more targeted effects than other cannabinoids. Additionally, its synthetic nature allows for more precise control over dosage and purity. However, its psychoactive effects can make it difficult to use in certain experiments, particularly those involving cognitive or behavioral testing.
Orientations Futures
There are several potential future directions for research on (2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide. One area of interest is its potential as a pain medication, particularly as an alternative to opioids. Additionally, its anti-inflammatory effects could make it a promising therapy for conditions such as inflammatory bowel disease and arthritis. However, further research is needed to fully understand its safety and efficacy, particularly in humans.
Méthodes De Synthèse
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide is synthesized through a series of chemical reactions, starting with the reaction of 1,5-cyclooctadiene with benzyl cyanide to form 1-(benzyl)cyclooctene. This is then reacted with propargyl bromide to form 1-(benzyl)-4-(prop-2-yn-1-yl)cyclooctene. The final step involves reacting this compound with 2,4-pentadienoyl chloride to form (2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide.
Applications De Recherche Scientifique
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic properties in animal models, and has been suggested as a potential alternative to opioid-based pain medications. Additionally, it has been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory bowel disease and arthritis.
Propriétés
IUPAC Name |
(2Z,4E)-2-cyano-5-phenyl-N-prop-2-enylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-11-17-15(18)14(12-16)10-6-9-13-7-4-3-5-8-13/h2-10H,1,11H2,(H,17,18)/b9-6+,14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPBROZKZOLEQ-NHZNEZGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-5-phenyl-N-(prop-2-en-1-yl)penta-2,4-dienamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)
![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)
![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)

![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)

![1-[4-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2884646.png)